molecular formula C10H12ClNO3 B8549707 3-Chloro-4-methoxyphenylalanine

3-Chloro-4-methoxyphenylalanine

Cat. No.: B8549707
M. Wt: 229.66 g/mol
InChI Key: FVFCTFGTAWTEIF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxyphenylalanine is a synthetic aromatic amino acid derivative featuring a phenylalanine backbone substituted with a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. This compound combines the structural features of phenylalanine—a critical building block in peptides and proteins—with halogen and alkoxy substituents that modulate its electronic, physical, and biochemical properties. Such modifications are often employed in medicinal chemistry to enhance bioavailability, target specificity, or metabolic stability .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

FVFCTFGTAWTEIF-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Halogen and Alkoxy Groups

The interplay of chloro and methoxy substituents distinguishes 3-chloro-4-methoxyphenylalanine from analogs with alternative halogen or functional group combinations:

Compound Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound 3-Cl, 4-OCH₃ Amino, carboxylic acid ~229.65 (estimated) Enhanced lipophilicity (Cl), electron-donating effects (OCH₃), polar COOH group
N-[(3-Chloro-4-fluorophenyl)sulfonyl]phenylalanine 3-Cl, 4-F, benzenesulfonamide Sulfonamide, carboxylic acid ~373.79 (exact) Increased acidity (sulfonamide), dual halogen effects (Cl: lipophilic, F: electronegative)
3-Fluoro-4-methoxyaniline 3-F, 4-OCH₃ Amine 141.14 Lower molecular weight, reduced steric bulk (F vs. Cl), mp 81–84℃
3-Chloro-4-methoxyphenethylamine HCl 3-Cl, 4-OCH₃ Amine (phenethylamine backbone) 222.11 Absence of carboxylic acid; higher volatility, potential for enhanced CNS activity

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability increase lipophilicity and steric bulk compared to fluorine, which may improve membrane permeability but reduce metabolic stability .

Backbone Structure: Amino Acid vs. Amine Derivatives

The presence of a carboxylic acid group in this compound differentiates it from amine-based analogs:

  • Phenethylamine Derivatives (e.g., 3-Chloro-4-methoxyphenethylamine HCl ): Lack the carboxylic acid, reducing polarity and hydrogen-bonding capacity. This may enhance blood-brain barrier penetration but limit solubility in aqueous environments.
  • Benzylamine Derivatives (e.g., (3-chloro-4-methoxyphenyl)methanaminium hydrochloride ): Similarly lack the COOH group, favoring cationic forms at physiological pH, which could alter receptor-binding profiles compared to zwitterionic amino acids.

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